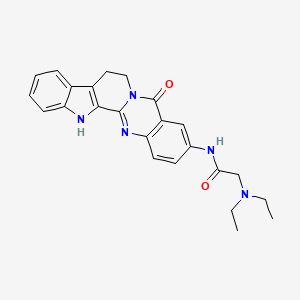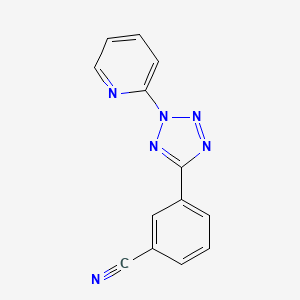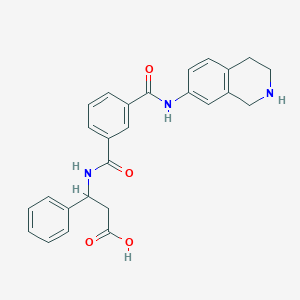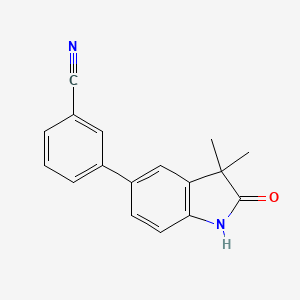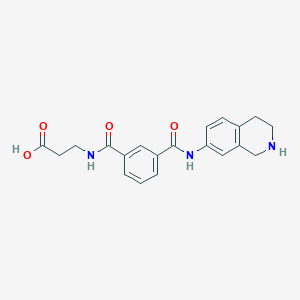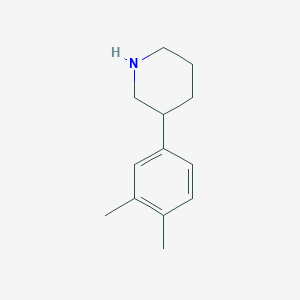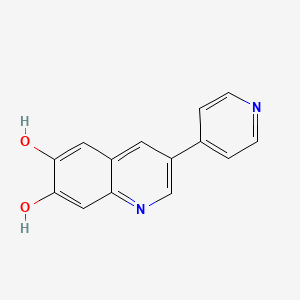
3-Pyridin-4-yl-quinoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridin-4-yl-quinoline-6,7-diol is a heterocyclic compound that features both pyridine and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-quinoline-6,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyridine derivatives with quinoline intermediates, followed by cyclization and functional group modifications. For instance, the reaction of 4-pyridylboronic acid with 6,7-dihydroxyquinoline under Suzuki coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs .
化学反応の分析
Types of Reactions
3-Pyridin-4-yl-quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline and pyridine derivatives.
科学的研究の応用
3-Pyridin-4-yl-quinoline-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-Pyridin-4-yl-quinoline-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Quinolin-6,7-diol: Lacks the pyridine moiety but shares the quinoline core.
Uniqueness
3-Pyridin-4-yl-quinoline-6,7-diol is unique due to the presence of both pyridine and quinoline rings, which confer distinct electronic and steric properties.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
3-pyridin-4-ylquinoline-6,7-diol |
InChI |
InChI=1S/C14H10N2O2/c17-13-6-10-5-11(9-1-3-15-4-2-9)8-16-12(10)7-14(13)18/h1-8,17-18H |
InChIキー |
PWPSIWFFYVGDHO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CN=C3C=C(C(=CC3=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



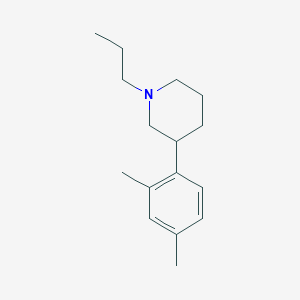


![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
